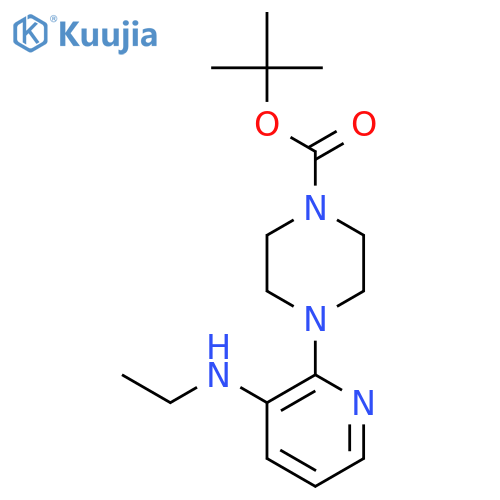Degradation mitigation in PEMfuelcells using metal nanoparticle additives†
Journal of Materials Chemistry Pub Date: 2011-11-02 DOI: 10.1039/C1JM14077A
Abstract
The efficacy of added freestanding and

Recommended Literature
- [1] Contents list
- [2] Superior rate-capability and long-lifespan carbon nanotube-in-nanotube@Sb2S3 anode for lithium-ion storage†
- [3] On the instability of iodides of heavy main group atoms in their higher oxidation state†
- [4] Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds†
- [5] Engineering metal oxide semiconductor nanostructures for enhanced charge transfer: fundamentals and emerging SERS applications
- [6] Anionic acetylenic complexes of group VI metal carbonyls
- [7] Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator†
- [8] Supramolecular assembly from decavanadate anion and decamethylcucurbit[5]uril†
- [9] Fabrication of an electrochemical aptasensor for the determination of sarcosine based on synthesized CuCo2O4 nanosheets†
- [10] Photochemical alkylation of inorganic arsenic Part 1. Identification of volatile arsenic species†

Journal Name:Journal of Materials Chemistry
Research Products
-
CAS no.: 131525-50-3
-
CAS no.: 1733-55-7
-
CAS no.: 101870-60-4









